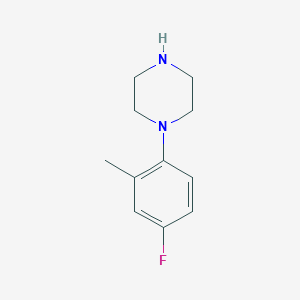

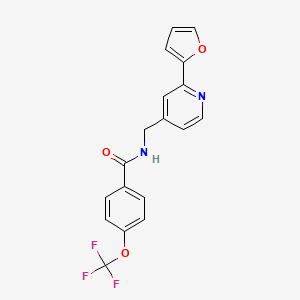

![molecular formula C24H27N5O4S B2712985 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1021089-85-9](/img/structure/B2712985.png)

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

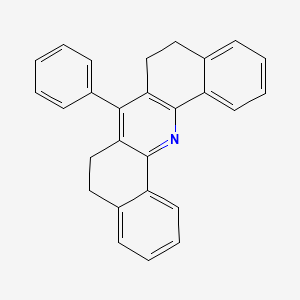

The molecular structure of this compound involves a complex assembly of multiple functional groups, including a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperazin-1-yl group .Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacophore Models The compound has been studied for its potential interactions with cannabinoid receptors, leading to insights into its molecular interactions and the development of pharmacophore models. These studies contribute to understanding how such compounds can selectively bind and modulate receptor activity, offering a basis for designing receptor-specific drugs. The research demonstrates the compound's ability to fit into specific receptor sites, suggesting its potential in drug discovery targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Antiviral Activity The compound's derivatives have been synthesized and evaluated for their antiviral activities. Through various chemical reactions, researchers have developed related compounds with potential antiviral properties. These studies not only expand the chemical space of therapeutics but also offer a methodological basis for synthesizing and testing similar compounds against various viral pathogens (Attaby et al., 2006).

σ1 Receptor Antagonism for Pain Management A related compound, identified for its σ1 receptor antagonism, has been highlighted as a clinical candidate for pain management. This research underlines the compound's role in the development of pain therapeutics, emphasizing its high aqueous solubility, metabolic stability, and pharmacokinetic profile favorable for treating pain through modulation of the σ1 receptor (Díaz et al., 2020).

Inverse Agonism at Cannabinoid Receptors Investigations into the compound's effect on cannabinoid receptors have shown its potential as an inverse agonist. This property is significant for understanding the compound's role in modulating receptor activity in a direction opposite to that of traditional agonists, providing insights into its therapeutic potential in conditions where receptor downregulation is beneficial (Landsman et al., 1997).

Antimicrobial and Cytotoxic Activities Research into azole-containing piperazine derivatives of the compound has shown promising antimicrobial and cytotoxic activities. These findings are crucial for the development of new antimicrobial agents and cancer therapeutics, demonstrating the compound's versatility in addressing a range of biological targets (Gan et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound’s ADME properties may be favorable, potentially leading to good bioavailability .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the pathways involved .

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S/c1-16-22-20(24(31)28-11-9-27(10-12-28)17(2)30)14-21(18-6-4-3-5-7-18)25-23(22)29(26-16)19-8-13-34(32,33)15-19/h3-7,14,19H,8-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIWBHRTCSTJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

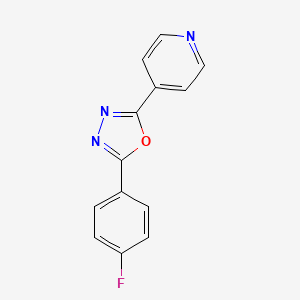

![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)

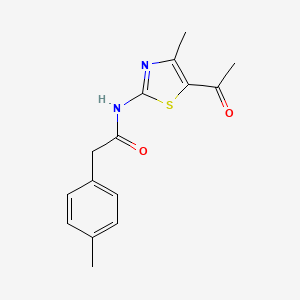

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)

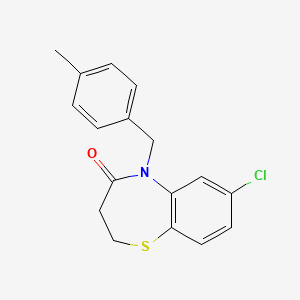

![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)